molecular formula C11H14N2OS B1597581 4-Morpholinobenzenecarbothioamide CAS No. 519056-60-1

4-Morpholinobenzenecarbothioamide

Cat. No.: B1597581
CAS No.: 519056-60-1
M. Wt: 222.31 g/mol
InChI Key: KOPFTYFPHHZQCH-UHFFFAOYSA-N
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Description

4-Morpholinobenzenecarbothioamide is an organic compound used in laboratory chemicals . It is available for purchase from various suppliers .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature. For instance, a research paper describes the synthesis, characterization, and biological evaluation of N-acyl-morpholine-4-carbothioamides . Another study discusses the synthesis of backbone-modified morpholino oligonucleotides using phosphoramidite chemistry .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-Morpholinobenzenecarbothioamide has been utilized in the synthesis of various hybrid derivatives with potential antimicrobial and hypoglycemic activities. For instance, adamantane-isothiourea hybrid derivatives were synthesized through the reaction of N-(adamantan-1-yl)morpholine-4-carbothioamide, displaying potent broad-spectrum antibacterial activity against certain strains of pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2017).

Modulation of Antibiotic Activity

The compound has shown efficacy in modulating antibiotic activity against multidrug-resistant strains. A study highlighted the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a related compound, against standard and multi-resistant strains of bacteria and fungi, suggesting potential applications in combating antibiotic resistance (Oliveira et al., 2015).

Antimicrobial and Antioxidant Evaluation

Further research into N-acyl-morpholine-4-carbothioamides revealed their promising antibacterial, antifungal, and antioxidant potentials. In vitro assays identified certain derivatives as highly active against bacterial and fungal strains, with compounds exhibiting excellent antioxidant potential, providing a foundation for novel antibacterial agents (Aziz et al., 2020).

Mechanism of Action

The mechanism of action of 4-Morpholinobenzenecarbothioamide is not clear from the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

4-Morpholinobenzenecarbothioamide is used as a laboratory chemical and should be handled with care . It has been classified as having certain hazards, including being harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

4-morpholin-4-ylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-11(15)9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4H,5-8H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPFTYFPHHZQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383634
Record name 4-morpholinobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519056-60-1
Record name 4-(4-Morpholinyl)benzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519056-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-morpholinobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-morpholinobenzamide (4.91 g, 23.80 mmol) in THF (70 mL) was added Lawesson's Reagent (10.60 g, 26.20 mmol) with stirring. The mixture was heated at 70° C. for 4 h, then cooled to rt and concentrated in vacuo. CH2Cl2 (30 mL) and water (100 mL) was added to the residue. The mixture was then filtered and the filter cake was washed with water and dried to give the title compound as a yellow solid (4.41 g, 83.3%).
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
83.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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